molecular formula C13H13N3O3 B3878748 ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate CAS No. 89562-37-8

ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate

Cat. No.: B3878748
CAS No.: 89562-37-8
M. Wt: 259.26 g/mol
InChI Key: PYBMWJXRNWVANF-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the pursuit of novel antiviral agents. Its core structure is based on the 1,5-diaryl-1H-imidazole-4-carboxylate pharmacophore, which has been identified as a key framework for inhibiting the protein-protein interaction between HIV-1 integrase (IN) and the human host factor LEDGF/p75 . This interaction is a validated therapeutic target for a class of compounds known as allosteric integrase inhibitors (ALLINIs) or LEDGINs . Unlike traditional strand transfer inhibitors that bind the enzyme's active site, inhibitors targeting the LEDGF/p75 binding pocket work allosterically. They promote aberrant multimerization of HIV-1 integrase, leading to the production of non-infectious viral particles, which represents a promising mechanism to combat drug-resistant HIV strains . The specific substitution pattern of this compound, featuring a phenylcarbamoyl group at the 5-position, is designed to optimize binding within the LEDGF/p75 pocket. The incorporation of carboxamide functionalities is a strategy known to contribute significantly to the binding affinity and potency of such inhibitors by engaging in critical hydrogen-bonding interactions with the target protein . As a research chemical, this compound serves as a valuable intermediate for chemists working to elucidate structure-activity relationships and refine the properties of this inhibitor class. It is intended for use in biochemical assay development, target-based screening, and the synthesis of more complex derivatives aimed at advancing next-generation antiretroviral therapies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(18)11-10(14-8-15-11)12(17)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBMWJXRNWVANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340462
Record name ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89562-37-8
Record name ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate typically involves the condensation of 1,2-diketones, ammonium acetate, and anilines. This reaction is often catalyzed by various catalysts under green or solvent-based conditions. Some well-known methods for the synthesis of substituted imidazoles include the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclo-condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted imidazole derivatives .

Scientific Research Applications

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor and a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The biological and physical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparison of ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate with structurally similar compounds (Table 1):

Table 1: Structural and Physical Properties of Selected Imidazole Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound (5671-92-1) Phenylcarbamoyl (C5), ethoxycarbonyl (C4) C₁₃H₁₃N₃O₃ 259.26 Not reported
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 4-Fluorophenyl (C2), phenyl (C1, C4) C₂₄H₁₉FN₂O₂ 394.42 119–120
Ethyl 4-methyl-2-phenyl-1H-imidazole-5-carboxylate (77335-93-4) Methyl (C4), phenyl (C2) C₁₃H₁₄N₂O₂ 242.27 Not reported
Ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate (55942-41-1) Trifluoromethyl (C5) C₇H₇F₃N₂O₂ 208.14 Not reported
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (61982-18-1) Amino (C4), methyl (C1) C₇H₁₁N₃O₂ 169.18 Not reported
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (82032-43-7) Hydroxymethyl (C5), methoxycarbonyl (C4) C₆H₈N₂O₃ 156.14 Not reported
Key Observations :

Substituent Position and Bioactivity: The phenylcarbamoyl group in the target compound distinguishes it from analogues with trifluoromethyl (e.g., 55942-41-1) or amino groups (e.g., 61982-18-1). Phenylcarbamoyl derivatives are often associated with enzyme inhibition, as seen in sulfonamidobenzamide (SABA) inhibitors like SABA1 (MIC: 0.45–0.9 mM against E. coli), which shares a carbamoyl motif . Fluorinated derivatives (e.g., 3f in ) exhibit enhanced antimicrobial activity due to increased lipophilicity and metabolic stability.

Physical Properties: Melting points are influenced by crystallinity and hydrogen bonding. For example, compound 3f (119–120°C) has a higher melting point than non-fluorinated analogues, likely due to fluorine's electronegativity enhancing dipole interactions . The absence of melting point data for the target compound suggests further experimental characterization is needed.

Ester vs. Acid Derivatives :

  • Hydrolysis of the ethoxycarbonyl group in the target compound would yield 5-phenylcarbamoyl-1H-imidazole-4-carboxylic acid (CAS: 313537-96-1), which may exhibit altered solubility and bioavailability .

Biological Activity

Ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by the presence of an imidazole ring and a carbamate functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol

Research indicates that compounds with imidazole structures often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Imidazole derivatives have been shown to inhibit various pathogens.
  • Anticancer Properties : They may induce apoptosis in cancer cells through caspase-dependent pathways.
  • Anti-inflammatory Effects : Some derivatives reduce inflammatory responses by modulating immune cell activity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induces apoptosis. The compound was found to activate caspases 3 and 7, leading to increased expression of pro-apoptotic proteins such as BAX and decreased expression of anti-apoptotic proteins like Bcl-2.

Treatment Concentration (µM)% Cell ViabilityCaspase Activation (fold change)
0100-
10752.5
20504.0

This data indicates that higher concentrations enhance apoptotic signaling in cancer cells.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Case Study 2: Safety Profile

A safety assessment was conducted to evaluate the toxicity of the compound. The results indicated no significant adverse effects at therapeutic doses, supporting its potential for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate
Reactant of Route 2
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ethyl 5-(phenylcarbamoyl)-1H-imidazole-4-carboxylate

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